molecular formula C12H21N5 B14796134 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine

2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B14796134
M. Wt: 235.33 g/mol
InChI Key: LRKVQWVJJDQQPX-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features both a piperazine and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its dual ring structure, which combines the properties of both piperazine and pyrimidine rings. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-14-10(2)9-11(13-3)15-12/h9H,4-8H2,1-3H3,(H,13,14,15)

InChI Key

LRKVQWVJJDQQPX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=N2)NC)C

Origin of Product

United States

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